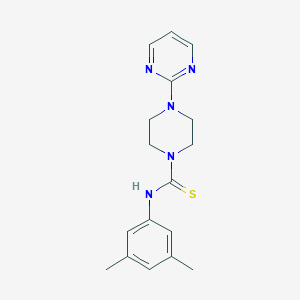
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, improve glucose metabolism in diabetes, and regulate mood in bipolar disorder.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ, making it a useful tool for studying the role of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ in various cellular processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could improve its solubility and bioavailability, enhancing its potential therapeutic efficacy.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of cancer, Alzheimer's disease, diabetes, and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-pyrimidinyl hydrazine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of various diseases.
特性
製品名 |
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
|---|---|
分子式 |
C17H21N5S |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5S/c1-13-10-14(2)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
InChIキー |
MYCRIBRZFAXQDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)






![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)

